Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism Studies
Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate has been studied in the context of metabolism, particularly in how related compounds are metabolized in vivo. For example, Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. This research provides insights into metabolic pathways and metabolite identification, which can be crucial for understanding the pharmacokinetics and toxicology of related compounds (Kanamori et al., 2002).
Chemical Synthesis and Characterization
Significant research has been conducted on the synthesis and characterization of compounds similar to this compound. Ahmed et al. (2020) reported on the synthesis and characterization of triazole derivatives with an α-ketoester functionality, providing valuable information on the chemical properties and potential applications of such compounds (Ahmed et al., 2020).
Application in Drug Synthesis
The compound and its derivatives have applications in drug synthesis. Li et al. (2011) described the use of a related compound, ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, in the synthesis of a cognitive enhancer, demonstrating its utility in medicinal chemistry (Li et al., 2011).
Potential in Antiviral Research
Research by Hocková et al. (2003) suggests that derivatives of this compound might have implications in antiviral research, specifically in inhibiting retrovirus replication in cell culture (Hocková et al., 2003).
Antimicrobial and Antioxidant Properties
Compounds related to this compound have been studied for their antimicrobial and antioxidant properties. Xu et al. (2003) isolated bromophenols from marine algae, demonstrating their potential in developing natural antioxidants and antimicrobial agents (Xu et al., 2003).
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is currently unknown. It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that compounds with similar structures are used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which compounds with similar structures are used in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This suggests that Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that in Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDSUIYWZQWSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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